Hexaboron dizinc undecaoxide (CAS 12767-90-7), commercially recognized as anhydrous zinc borate (2ZnO·3B2O3), is a high-performance, halogen-free inorganic flame retardant and smoke suppressant. Unlike standard hydrated borates, this anhydrous form is specifically synthesized via high-temperature calcination to eliminate crystalline water, yielding a white, non-hygroscopic powder with exceptional thermal stability [1]. It is primarily procured as a multifunctional synergist to replace antimony trioxide in high-temperature engineering plastics, offering simultaneous improvements in flame retardancy, smoke suppression, and electrical insulation properties without compromising the mechanical integrity of the host polymer [1].
Workflow
High-temperature polymer processing above 290°C
Selection Logic
Halogen-free flame retardant with smoke suppression
Use Context
Engineering plastics, silicones, and fluoropolymers
Generic substitution with standard hydrated zinc borate (2ZnO·3B2O3·3.5H2O) fails catastrophically in high-temperature polymer matrices because the hydrate releases crystalline water at approximately 290°C [1]. In engineering plastics processed above 300°C—such as polyamides (PA6, PA66), polyetherketones (PEEK), and polysulfones—this premature dehydration causes severe foaming, void formation, and mechanical degradation during extrusion. Furthermore, substituting with traditional antimony trioxide (Sb2O3) compromises electrical performance by drastically lowering the Comparative Tracking Index (CTI) and increasing toxic smoke generation during combustion, making it unsuitable for modern high-voltage electrical and transportation applications [1].
Hydrated Zinc Borate
Antimony Trioxide
Thermogravimetric analysis demonstrates that anhydrous zinc borate exhibits exceptional thermal stability, showing less than 1.5% weight loss at 400°C and remaining stable up to 600°C [1]. In direct contrast, the standard commercial comparator, hydrated zinc borate (2ZnO·3B2O3·3.5H2O), begins endothermic dehydration at 290°C, releasing significant water vapor[1]. This absolute thermal stability allows the anhydrous form to be compounded into high-temperature thermoplastics without outgassing.
| Evidence Dimension | Dehydration Onset Temperature |
| Target Compound Data | Stable up to 600°C (<1.5% weight loss at 400°C) |
| Comparator Or Baseline | Hydrated Zinc Borate (dehydrates at 290°C) |
| Quantified Difference | >300°C extension in the thermal processing window |
| Conditions | Thermogravimetric analysis (TGA) during polymer compounding |
Prevents foaming and structural defects when compounding high-temperature engineering plastics processed above 300°C.
In glass-fiber reinforced polyamide (nylon) formulations requiring UL-94 V-0 flame retardancy, the choice of synergist dictates electrical performance. Using antimony trioxide as the baseline synergist typically degrades the Comparative Tracking Index (CTI) to a marginal 200–250 V [1]. Replacing antimony trioxide completely with anhydrous zinc borate restores and improves the CTI to >400 V, while maintaining the V-0 rating [1].
| Evidence Dimension | Comparative Tracking Index (CTI) |
| Target Compound Data | >400 V in FR polyamide systems |
| Comparator Or Baseline | Antimony Trioxide synergist (~200–250 V) |
| Quantified Difference | ~150–200 V improvement in tracking resistance |
| Conditions | 30% glass-filled polyamide (nylon) under UL-746A testing |
Essential for procuring materials for high-voltage EV connectors and electrical housings where arc tracking resistance is mandatory.
Unlike antimony trioxide, which operates primarily in the gas phase and often increases smoke density, anhydrous zinc borate functions in the condensed phase. At temperatures exceeding 500°C, it melts to form a vitreous, non-flammable borate glass layer[1]. This ceramic-like barrier insulates the underlying polymer, cuts off oxygen, and acts as a binder for the char, significantly reducing the Heat Release Rate (HRR) and total smoke emission in demanding matrices like fluoropolymers and silicone-polyimides [1].
| Evidence Dimension | Mechanism of Smoke Suppression |
| Target Compound Data | Forms vitreous insulating char barrier >500°C, reducing HRR |
| Comparator Or Baseline | Antimony Trioxide (increases smoke generation via gas-phase halides) |
| Quantified Difference | Shift from gas-phase toxicity to condensed-phase ceramic charring |
| Conditions | Cone calorimetry testing of high-temperature polymers |
Enables compliance with strict low-smoke and zero-halogen (LSZH) safety standards in aerospace and transit applications.
Because it improves the Comparative Tracking Index (CTI) to >400 V while providing V-0 flame retardancy, anhydrous zinc borate is the synergist of choice for glass-filled polyamides used in electric vehicle (EV) charging infrastructure and high-voltage connectors .
Its stability up to 600°C makes it essential for compounding into polymers processed above 300°C, such as polyetherketones (PEEK), polysulfones, and PA6T/PA10T, where standard hydrated borates would cause catastrophic foaming and void formation .
By forming a vitreous ceramic char layer that reduces the Heat Release Rate (HRR) and suppresses smoke, it replaces antimony trioxide in fluoropolymers and silicone elastomers used in aircraft and rail interiors to meet strict LSZH standards .
Irritant;Health Hazard;Environmental Hazard